molecular formula C5H13NO B12969189 (S)-3-Amino-3-methylbutan-2-ol

(S)-3-Amino-3-methylbutan-2-ol

Cat. No.: B12969189
M. Wt: 103.16 g/mol
InChI Key: RICKMFQXMYMBNY-BYPYZUCNSA-N
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Description

(S)-3-Amino-3-methylbutan-2-ol is a chiral amino alcohol with the molecular formula C5H13NO. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a branched carbon chain. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can have significant implications for its reactivity and interactions in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-methylbutan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (S)-3-Amino-3-methylbutan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of the corresponding ketone using alcohol dehydrogenases or transaminases can provide an efficient and environmentally friendly route to the desired product. These methods often require optimization of reaction parameters such as pH, temperature, and substrate concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-methylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: (S)-3-Amino-3-methylbutan-2-one

    Reduction: (S)-3-Amino-3-methylbutane

    Substitution: (S)-3-Amino-3-methylbutyl chloride or bromide

Scientific Research Applications

(S)-3-Amino-3-methylbutan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as antiviral and anticancer agents.

    Industry: this compound is used in the production of fine chemicals and as a resolving agent for the separation of racemic mixtures.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-methylbutan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in their activity or function. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their binding affinity and specificity. The compound’s chiral nature can also play a crucial role in its interactions, as different enantiomers may exhibit distinct biological activities.

Comparison with Similar Compounds

(S)-3-Amino-3-methylbutan-2-ol can be compared with other chiral amino alcohols, such as:

    ®-3-Amino-3-methylbutan-2-ol: The enantiomer of the compound, which may have different biological activities and reactivity.

    (S)-2-Amino-2-methylpropan-1-ol: A similar compound with a different carbon chain structure, which can affect its chemical properties and applications.

    (S)-3-Amino-2-methylbutan-1-ol: Another chiral amino alcohol with a different position of the hydroxyl group, leading to variations in its reactivity and interactions.

The uniqueness of this compound lies in its specific three-dimensional arrangement, which can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

IUPAC Name

(2S)-3-amino-3-methylbutan-2-ol

InChI

InChI=1S/C5H13NO/c1-4(7)5(2,3)6/h4,7H,6H2,1-3H3/t4-/m0/s1

InChI Key

RICKMFQXMYMBNY-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C(C)(C)N)O

Canonical SMILES

CC(C(C)(C)N)O

Origin of Product

United States

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